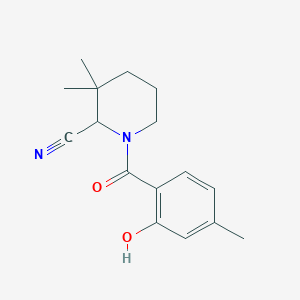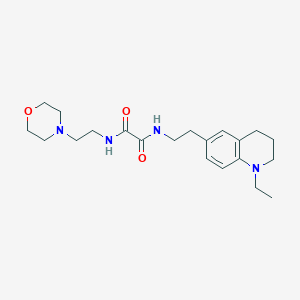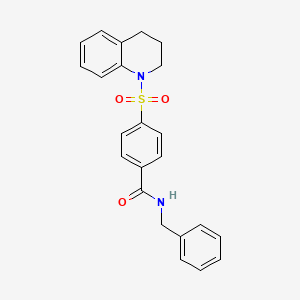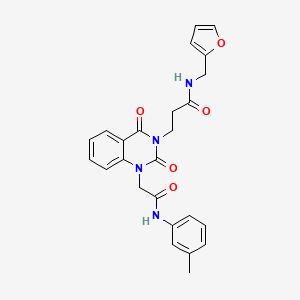![molecular formula C9H8ClN3O B2591243 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine CAS No. 1342880-67-4](/img/structure/B2591243.png)
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine is a heterocyclic compound that features both an oxadiazole and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyridine-2-carboxylic acid hydrazide with chloromethyl formate in the presence of a base, leading to the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The chloromethyl group in the oxadiazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the methyl group on the pyridine ring.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azido derivatives or thiocyanate derivatives can be formed.
Oxidation Products: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly due to its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and other proteins, providing insights into its potential therapeutic applications.
Wirkmechanismus
The mechanism by which 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine exerts its effects involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
- 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
- 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole
Comparison: Compared to these similar compounds, 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine is unique due to the presence of the pyridine ring, which can enhance its ability to interact with biological targets. The additional nitrogen atom in the pyridine ring can also influence the compound’s electronic properties, making it more versatile in various applications.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-(4-methylpyridin-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-6-2-3-11-7(4-6)9-12-8(5-10)14-13-9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXGHNGLHCKDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NOC(=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2591162.png)



![N-[(5-benzoylthiophen-2-yl)methyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2591167.png)
![1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea](/img/structure/B2591168.png)
![(4-Butoxyphenyl)-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2591169.png)

![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzamide](/img/structure/B2591173.png)


![(6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2591179.png)

